PEG3 tetrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

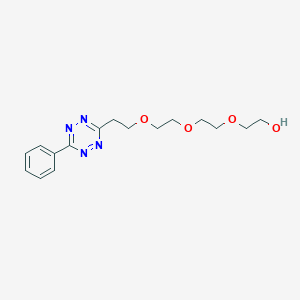

PEG3 tetrazine is a monoreactive derivative that allows a facile attachment of hydrophilic triethyleneglycol fragment (pegylation) by inverse electron demand Diels-Alder reaction (ied-DA) with strained olefins, such as trans-cyclooctenes, and some cyclooctynes.

化学反応の分析

Inverse Electron-Demand Diels-Alder Reaction

The primary chemical reaction involving PEG3 tetrazine is the inverse electron-demand Diels-Alder (IEDDA) reaction. This reaction occurs between the tetrazine and strained alkenes such as trans-cyclooctene (TCO), norbornene, and cyclopropene. The products of this reaction are stable dihydropyridazine linkages, which are highly desirable in bioconjugation applications due to their stability and biocompatibility.

Reaction Mechanism

-

Reactants : this compound + Strained alkene (e.g., TCO)

-

Products : Dihydropyridazine linkage

The reaction proceeds rapidly and selectively, making it suitable for use in complex biological environments without interference from other functional groups present in biomolecules .

Reaction Kinetics

The kinetics of the IEDDA reaction involving this compound have been extensively studied. For instance, the second-order rate constants for the reaction between tetrazines and TCO were found to be approximately 3277 ± 66 M−1s−1 at physiological conditions (37 °C, PBS, pH 7.4) . This rapid reaction rate is one of the reasons why this compound is favored for applications requiring quick and efficient bioconjugation.

Stability Studies

Stability studies indicate that while dihydropyridazine products formed from IEDDA reactions are initially metastable, they can be converted to more stable pyridazine forms through mild heating or exposure to air . This conversion is crucial for ensuring that the final products retain their desired properties for biological applications.

Comparative Reactivity

Comparative studies of different tetrazines reveal that this compound exhibits superior reactivity compared to other derivatives due to its hydrophilic nature conferred by the PEG moiety, enhancing solubility in aqueous environments . This property is essential when conducting reactions in biological systems where solubility can significantly affect reaction outcomes.

Table 1: Reaction Kinetics of this compound with Strained Alkenes

| Strained Alkene | Rate Constant (M−1s−1) | Conditions |

|---|---|---|

| TCO | 3277 ± 66 | PBS, pH 7.4, 37 °C |

| Norbornene | Not specified | Not specified |

| Cyclopropene | Not specified | Not specified |

Table 2: Stability of Dihydropyridazine Products

| Condition | Conversion Time | Final Product |

|---|---|---|

| Heating at 60 °C | 10 minutes | Pyridazine |

| Room Temperature | Overnight | Pyridazine |

| Air Exposure | Varies | Pyridazine |

特性

分子式 |

C16H22N4O4 |

|---|---|

分子量 |

334.38 |

IUPAC名 |

2-[2-[2-[2-(6-phenyl-1,2,4,5-tetrazin-3-yl)ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C16H22N4O4/c21-7-9-23-11-13-24-12-10-22-8-6-15-17-19-16(20-18-15)14-4-2-1-3-5-14/h1-5,21H,6-13H2 |

InChIキー |

ZQAPCAYICSZUJF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NN=C(N=N2)CCOCCOCCOCCO |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。